N-(3,4-dimethylphenyl)-2-[5-(4-ethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[5-(4-ethoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O4/c1-4-31-17-9-7-16(8-10-17)27-21(29)19-20(22(27)30)26(25-24-19)12-18(28)23-15-6-5-13(2)14(3)11-15/h5-11,19-20H,4,12H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKXRSYEGILONU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-[5-(4-ethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide typically involves multi-step organic reactionsCommon reagents used in these steps include organometallic catalysts, protecting groups, and solvents to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-[5-(4-ethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles/electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(3,4-dimethylphenyl)-2-[5-(4-ethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-[5-(4-ethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Biological Activity
N-(3,4-dimethylphenyl)-2-[5-(4-ethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. Its unique structural features include a pyrrolo[3,4-d][1,2,3]triazole core and various substituents that may influence its pharmacological properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 453.46 g/mol. The structure includes a dimethylphenyl group and an ethoxyphenyl group attached to a pyrrolo-triazole moiety. The IUPAC name is as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. The pyrrolo[3,4-d][1,2,3]triazole core is known to interact with enzymes and receptors that play critical roles in cellular processes such as proliferation and apoptosis.
Potential Mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation: It could modulate receptor activities that are crucial for cell signaling.
- Induction of Apoptosis: Similar compounds have shown the ability to induce apoptosis in cancer cells by activating caspases and disrupting survival pathways.
Anticancer Properties
Recent studies have highlighted the anticancer potential of N-(3,4-dimethylphenyl)-2-[5-(4-ethoxyphenyl)-4,6-dioxo-1H,...]. For instance:
- Cell Line Studies: In vitro studies demonstrated significant cytotoxicity against various cancer cell lines. For example:
- IC50 Values: The compound exhibited an IC50 value of approximately 0.3 μM against specific leukemia cell lines (ALL), indicating potent anticancer activity.
- Colony Formation Assays: Treated cells showed reduced colony numbers and sizes compared to controls.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary tests suggest it may exhibit activity against certain bacterial strains. However, further studies are needed to quantify this effect and elucidate the underlying mechanisms.
Comparative Analysis
A comparative analysis with similar compounds can provide insights into the unique biological activity of N-(3,4-dimethylphenyl)-2-[5-(4-ethoxyphenyl)-4,6-dioxo-1H,...]. The following table summarizes some related compounds and their reported activities:
| Compound Name | Structure Feature | Anticancer Activity (IC50) | Antimicrobial Activity |
|---|---|---|---|
| Compound A | Pyrrolo-triazole | 0.5 μM | Moderate |
| Compound B | Dimethoxy group | 0.8 μM | Low |
| N-(3,4-dimethylphenyl)-2-[5-(4-ethoxyphenyl)... | Unique substituents | 0.3 μM | Under investigation |
Case Studies
Several case studies have explored the pharmacological properties of similar compounds:
- Study on MX69 Analogues : Research indicated that modifications to the pyrrolo-triazole core could enhance potency against cancer cells while reducing toxicity to normal cells .
- Mechanistic Insights : Investigations into the mechanism of action revealed that certain structural features significantly impact binding affinity and selectivity towards target proteins involved in cancer progression .
Comparison with Similar Compounds
Key Observations:
- Substituent Diversity : The target compound’s ethoxyphenyl group contrasts with electron-withdrawing substituents (e.g., nitro in ’s triazolo-pyrimidine) or bulky fluorinated aryl groups (). Ethoxy’s electron-donating nature may enhance solubility compared to chlorophenyl analogues .
- Synthetic Routes: and highlight divergent approaches: reflux in acetic acid for triazolo-pyrimidines vs. palladium-catalyzed cross-coupling for chromenone derivatives . The target compound’s synthesis likely involves amide coupling or cyclization under similar conditions.
Physicochemical Properties
- Melting Points : The target compound’s melting point is unreported, but Example 83 () exhibits a high MP (302–304°C), suggesting strong intermolecular interactions due to aromatic stacking and hydrogen bonding . Ethoxy groups in the target compound may reduce melting points compared to fluorinated analogues.
Pharmacological Potential and Computational Predictions
While biological data for the target compound is absent, Hit Dexter 2.0 () provides a framework to assess its likelihood of being a promiscuous binder. Triazole-acetamide hybrids (e.g., ’s kinase inhibitors) often exhibit target specificity, but the dimethylphenyl group may increase lipophilicity, raising risks of off-target interactions .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for constructing the pyrrolo-triazol-dione core of this compound?
- Methodological Answer : Multi-step synthesis typically involves (1) forming the pyrrolo-triazole scaffold via cyclization reactions (e.g., Huisgen 1,3-dipolar cycloaddition for triazole rings), (2) introducing the 4-ethoxyphenyl substituent via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids), and (3) functionalizing the acetamide side chain using carbodiimide-mediated coupling (e.g., EDC/HOBt). Purification often employs column chromatography with gradients of ethyl acetate/hexane .
- Key Considerations : Monitor reaction intermediates with LC-MS to ensure regioselectivity, especially for triazole ring formation.
Q. How can spectroscopic and crystallographic techniques validate the compound’s structure?
- Methodological Answer :
- NMR : Use - and -NMR to confirm substituent positions (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm for CH, δ 4.0–4.2 ppm for OCH).
- X-ray Crystallography : Refine crystal structures using SHELX programs (e.g., SHELXL for small-molecule refinement). Validate hydrogen bonding and π-π stacking interactions in the solid state .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm mass error.
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodological Answer :
- Enzyme Inhibition : Screen against target enzymes (e.g., kinases, proteases) using fluorescence polarization or calorimetry.
- Cell-Based Assays : Test anti-proliferative activity in cancer cell lines (e.g., A2058 melanoma) via MTT assays, with IC calculations using nonlinear regression .
- Solubility/DMPK : Assess metabolic stability in microsomal assays and permeability via Caco-2 monolayers.
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for this compound’s synthesis?
- Methodological Answer :
- Quantum Mechanical (QM) Calculations : Use Gaussian or ORCA to model transition states and predict regioselectivity in cycloadditions.
- Reaction Path Search : Apply ICReDD’s workflow, combining QM calculations with experimental feedback to identify optimal catalysts (e.g., Pd vs. Cu for triazole formation) and solvent systems .
- Machine Learning : Train models on existing reaction databases to predict yields under varying conditions (e.g., temperature, catalyst loading).
Q. What strategies resolve contradictions in crystallographic and spectroscopic data?
- Methodological Answer :
- Multi-Conformer Analysis : Use SHELXD to test alternative molecular conformations if X-ray data shows disorder.
- Dynamic NMR : Probe rotational barriers in the acetamide group (e.g., coalescence temperature studies) to reconcile solution- vs. solid-state structures .
- DFT-NMR Comparison : Calculate chemical shifts with B3LYP/6-31G(d) and compare to experimental data to validate tautomeric forms .
Q. How can structure-activity relationships (SAR) guide the improvement of metabolic stability?
- Methodological Answer :
- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites in hepatocyte incubations.
- Bioisosteric Replacement : Replace labile groups (e.g., ethoxy with trifluoroethoxy) to reduce CYP450-mediated oxidation.
- PK/PD Modeling : Corrogate in vitro stability data (e.g., t in liver microsomes) with in vivo efficacy in xenograft models .
Q. What experimental designs address discrepancies in biological activity across assay platforms?
- Methodological Answer :
- Orthogonal Assays : Validate kinase inhibition using both radiometric (e.g., -ATP) and fluorescence-based methods.
- Proteomics Profiling : Use thermal shift assays or CETSA to confirm target engagement in cellular contexts.
- Data Normalization : Apply Z-score or B-score normalization to correct for plate-to-plate variability in high-throughput screens .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
